molecular formula C12H14N2O2 B1392991 Ethyl 2-[[cyano(phenyl)methyl]amino]acetate CAS No. 405292-37-7

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate

Cat. No. B1392991
M. Wt: 218.25 g/mol
InChI Key: WTEMNGSNMIPHPY-UHFFFAOYSA-N
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Description

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of ethyl cyanoacetate, an organic compound that contains a carboxylate ester and a nitrile . This compound is useful as a starting material for synthesis due to its variety of functional groups and chemical reactivity .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[[cyano(phenyl)methyl]amino]acetate consists of a carboxylate ester and a nitrile group . The molecular weight of this compound is 142.16 g/mol .


Physical And Chemical Properties Analysis

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate has a molecular weight of 142.16 g/mol . Other physical and chemical properties such as its boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Heterocyclic Compound Synthesis

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate has been utilized in the synthesis of heterocyclic compounds. For instance, it has been used to produce 2-[4-amino-5, 6-dihydrothieno [2, 3-d] pyrimidine] acetic acid derivatives, which are valuable in medicinal chemistry and drug design due to their diverse biological activities (Hachiyama et al., 1983).

Antitumor Antibiotic Synthesis

This compound has also been involved in the synthesis of key intermediates for antitumor antibiotics like streptonigrin. This showcases its potential in developing therapeutics for cancer treatment (Liao et al., 1976).

Novel Amino Thiazolo Triazoles

In the field of organic synthesis, it has been used to create novel 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles, expanding the library of synthetic compounds for further pharmacological evaluation (El-Sherief et al., 2011).

Antimicrobial Agent Development

It has been instrumental in the development of substituted phenyl azetidines as potential antimicrobial agents. This highlights its role in addressing antibiotic resistance and infectious diseases (Doraswamy & Ramana, 2013).

Lossen Rearrangement Applications

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate has been used in the Lossen rearrangement process, which is crucial in synthesizing hydroxamic acids and ureas from carboxylic acids, important in various chemical synthesis processes (Thalluri et al., 2014).

Disperse Dye Synthesis

It also plays a role in synthesizing monoazo disperse dyes derived from nicotinic acid derivatives, demonstrating its versatility in dye and pigment chemistry (Alnajjar et al., 2013).

Synthesis of Azetidine Derivatives

This compound is key in synthesizing azetidine derivatives, which are significant in pharmaceutical chemistry for developing new therapeutic agents (Mohamed, 2014).

properties

IUPAC Name

ethyl 2-[[cyano(phenyl)methyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-16-12(15)9-14-11(8-13)10-6-4-3-5-7-10/h3-7,11,14H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEMNGSNMIPHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[cyano(phenyl)methyl]amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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